![molecular formula C17H16ClN5O4 B14801803 6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B14801803.png)
6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with an aldehyde or ketone. This compound is notable for its unique structure, which includes a chloro-substituted pyridine ring and a dinitrophenyl-substituted cyclohexylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine typically involves the condensation of 2,4-dinitrophenylhydrazine with a substituted cyclohexanone, followed by the reaction with 6-chloropyridin-2-amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the chloro group could yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s Schiff base structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can coordinate with metal centers. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2-pyridinamine: A simpler analog with a similar pyridine ring structure.
2,6-dichloro-N,N-dimethylpyridin-4-amine: Another chloro-substituted pyridine derivative with different substituents on the nitrogen atom.
Uniqueness
6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine is unique due to its combination of a chloro-substituted pyridine ring and a dinitrophenyl-substituted cyclohexylidene moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C17H16ClN5O4 |
|---|---|
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H16ClN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21) |
InChI-Schlüssel |
PIMGVNZCKKSFDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC2=NC(=CC=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


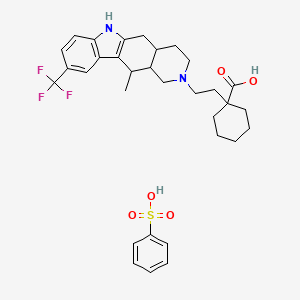

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
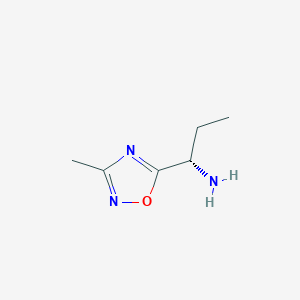
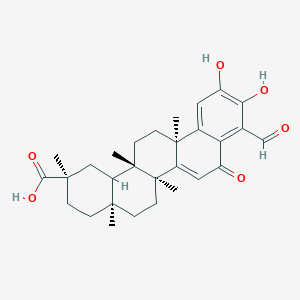
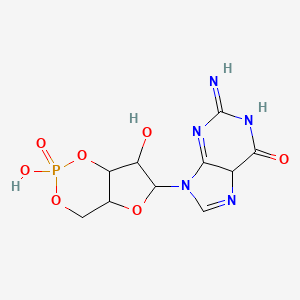
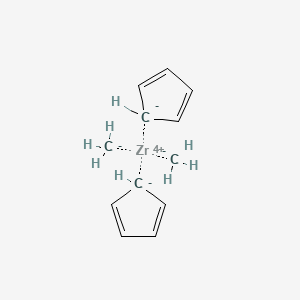
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
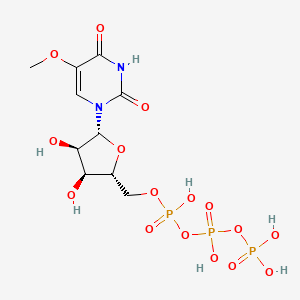
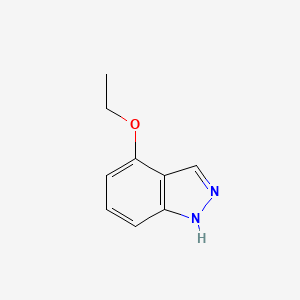
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
![Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate](/img/structure/B14801796.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)

